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Compound of Interest

Compound Name: 9alpha-Bromobudesonide

CAS No.: 313474-59-8

Cat. No.: B124932

Get Quote

Designation: Budesonide Impurity J (EP) | CAS: 313474-59-8[1][2]

Executive Summary
This technical guide profiles 9

-Bromobudesonide, a critical process-related intermediate and pharmacopeial impurity
(European Pharmacopoeia Impurity J) encountered during the stereoselective synthesis of
Budesonide.[1][2] Unlike random degradation products, this compound represents a "stalled"
synthetic intermediate.[2] Its presence indicates incomplete reductive dehalogenation during
the transition from 9-halo-corticosteroids to the final 16,17-acetal analog.[1][2]

For drug development scientists, controlling this species is mandatory not only for ICH Q3A

compliance but because 9

-halogenation drastically alters the glucocorticoid/mineralocorticoid potency ratio, potentially
compromising the safety profile of the final inhalation product.[2]
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-Bromobudesonide shares the tetracyclic steroid core of budesonide but retains a bromine
atom at the C9 position. This halogenation significantly influences the electronic environment of
the C11-hydroxyl group and the overall lipophilicity of the molecule.

1.1 Core Identifiers & Properties
Parameter Technical Specification

IUPAC Name

16

,17-[(1RS)-Butylidenebis(oxy)]-9-bromo-11

,21-dihydroxypregna-1,4-diene-3,20-dione

Molecular Formula

Molecular Weight 509.43 g/mol

Stereochemistry

Mixture of C22 epimers (R/S) due to the acetal

chain; 9

-configuration is fixed.[1][2][3]

Appearance White to off-white crystalline solid.[1][2]

Solubility
Insoluble in water; Soluble in Methylene

Chloride, Methanol, DMSO.[2]

1.2 Structural Dynamics (The "Bromine Effect")
The presence of the bulky Bromine atom at C9 exerts a diaxial interaction with the C11

-hydroxyl group.[2]

Electronic Effect: Bromine is electron-withdrawing (inductive effect), which increases the

acidity of the 11

-OH proton compared to non-halogenated budesonide.[1][2] This often strengthens hydrogen
bonding capacity with the Glucocorticoid Receptor (GR) Asn-564 residue.[1][2]

Lipophilicity: The Br substitution increases LogP (approx +0.6 to +0.8 units vs. Budesonide),

altering membrane permeability and retention time in Reverse Phase HPLC (RP-HPLC).[1]

[2]
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Synthetic Origin & Formation Mechanism
Understanding the origin of 9

-Bromobudesonide is the only way to control it. It is rarely a degradation product of Budesonide
itself; rather, it is a residual intermediate.[2]

2.1 The Transketalization Pathway
High-yield synthesis of Budesonide often utilizes 9

-Bromo-desonide (or similar 9-halo analogs) as a precursor to protect the steroid core during
the acetal formation.[1][2]

Acetalization: 9

-Bromo-16

-hydroxyprednisolone reacts with butyraldehyde to form 9

-Bromobudesonide.[1][2]

Debromination (The Critical Step): The 9-Br is removed via radical reduction (e.g., using

tributyltin hydride or chromium salts) to yield Budesonide.[1][2]

Failure Mode: If the radical initiator (e.g., AIBN) is inactive or the reaction is quenched

prematurely, 9

-Bromobudesonide remains as Impurity J.[2]

2.2 Visualization of the Synthetic Pathway
The following diagram illustrates the critical control points where Impurity J is formed and

where it must be eliminated.
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Figure 1: Synthetic pathway highlighting 9

-Bromobudesonide as the obligate intermediate prior to final debromination.[1][2]

Analytical Control Strategy
To ensure scientific integrity, the detection method must be orthogonal—confirming identity via

both retention and mass characteristics.[2]

3.1 HPLC Separation Protocol (Self-Validating)
Because 9

-Bromobudesonide is more lipophilic than Budesonide, it elutes after the main peak in Reverse
Phase chromatography.[1][2]

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

Mobile Phase A: 0.1% Formic Acid in Water.[2]

Mobile Phase B: Acetonitrile.[1][2]

Gradient:
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0-5 min: 30% B (Isocratic)[1][2]

5-25 min: 30%

85% B (Linear ramp to elute lipophilic Br-impurity)[1][2]

Detection: UV at 240 nm (enone system absorption).[1][2]

Validation Criterion: Resolution (

) between Budesonide Epimer B and 9

-Bromobudesonide must be

.[1][2]

3.2 Mass Spectrometry Confirmation
The most definitive identification is the Isotope Pattern. Bromine has two stable isotopes,

and

, in a nearly 1:1 natural abundance ratio.[1][2]

Target Ion:

Signature: A "doublet" signal separated by 2 Da with almost equal intensity (m/z 509 and m/z

511).

Fragmentation: Loss of HF is impossible (unlike fluticasone); primary fragmentation involves

the loss of the C17-side chain or the acetal group.[2]

Biological & Toxicological Implications
Why is strict removal required?

Potency Shift: Halogenation at C9 (F > Cl > Br) generally enhances glucocorticoid potency.

[2] While 9-Bromo is less potent than 9-Fluoro, it is significantly more potent than the non-

halogenated parent (Budesonide).[1][2] This can alter the therapeutic window.[2]

Mineralocorticoid Activity: 9
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-halogens drastically increase affinity for the Mineralocorticoid Receptor (MR), leading to
sodium retention and hypertension.[2] Although the 16,17-acetal mitigates this, the risk
remains higher than with pure Budesonide.[2]

Toxicity: As an alkyl bromide (though sterically hindered), there is a theoretical risk of

reactivity with biological nucleophiles, although the C9 position is relatively protected.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling &
Control of 9 -Bromobudesonide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124932/docs#technical-monograph-physicochemical-
profiling-control-of-9-bromobudesonide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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